N-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-benzamide belongs to the class of benzodiazepines. These compounds are known for their therapeutic applications, particularly as anxiolytics and anticonvulsants. This specific derivative acts as a cholecystokinin (CCK) antagonist [, ]. CCK is a peptide hormone involved in various physiological processes, including digestion, anxiety, and satiety. Antagonizing CCK receptors has potential therapeutic benefits in conditions like anxiety disorders and gastrointestinal disorders.
N-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-benzamide can be synthesized by reacting N-(2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-benzamide with [14C] methyl iodide []. This reaction likely involves the alkylation of the nitrogen atom at the 1-position of the benzodiazepine ring.
N-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-benzamide acts as a CCK antagonist, meaning it binds to CCK receptors and blocks the action of CCK. This antagonistic activity is likely responsible for its potential therapeutic benefits in conditions influenced by CCK signaling [, ].
N-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-benzamide has potential applications in scientific research related to CCK signaling and its role in various physiological and pathological conditions. Its CCK antagonist activity makes it a valuable tool for studying CCK receptor function and exploring potential therapeutic targets [, ].
CAS No.: 18465-19-5
CAS No.: 14681-59-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4